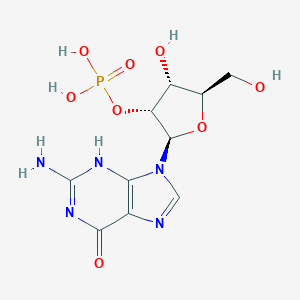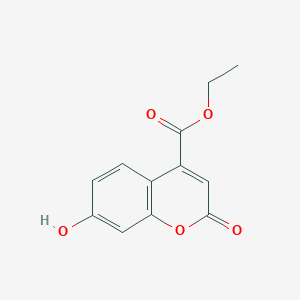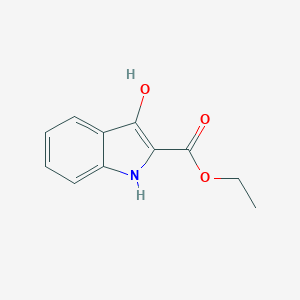
3-Hydroxy-1H-indole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Introduction Ethyl 3-hydroxy-1H-indole-2-carboxylate is a chemical compound studied within the scope of heterocyclic chemistry and organic synthesis. It is related to indoles, a significant class of compounds with various applications in medicinal chemistry and natural product synthesis.
Synthesis Analysis The synthesis of related indole derivatives involves multi-component reactions, such as the three-component tandem reactions involving acid chlorides, terminal alkynes, and ethyl indole carboxylates leading to diverse pyrimido[1,2-a]indoles (Gupta et al., 2011). Another method includes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate to produce various acylated products (Tani et al., 1990).
Molecular Structure Analysis The molecular structure of related compounds, such as ethyl 1-acetyl-1H-indole-3-carboxylate, exhibits planarity in the aromatic ring system, and intermolecular interactions like C—H⋯O and π⋯π stacking contribute to the stabilization in the crystal structure (Siddiquee et al., 2009).
Chemical Reactions and Properties The chemical transformations of ethyl indole carboxylates include acylation, where the reaction can occur at different positions of the indole nucleus depending on the reagents used (Murakami et al., 1985). These reactions highlight the compound's reactivity and utility in organic synthesis.
Applications De Recherche Scientifique
Agents antiviraux
Les dérivés de l'indole, y compris le 3-hydroxy-1H-indole-2-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antivirales. Les composés contenant le noyau indole ont montré une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de nombreux dérivés qui peuvent être optimisés pour une activité antivirale.
Agents anti-inflammatoires et analgésiques
L'échafaudage de l'indole est un composant de la synthèse de composés possédant des propriétés anti-inflammatoires et analgésiques potentielles. Le this compound peut être utilisé comme réactif pour la préparation d'acides indole-3-propioniques, qui sont explorés pour leurs effets anti-inflammatoires et analgésiques .
Recherche anticancéreuse
Les dérivés de l'indole sont importants dans le développement de nouveaux agents thérapeutiques pour le traitement du cancer. Le système cyclique indole est présent dans de nombreux produits naturels et médicaments qui présentent une activité anticancéreuse. Le this compound pourrait servir de précurseur dans la synthèse de nouveaux composés visant à traiter divers cancers .
Activité antimicrobienne
La structure de base de l'indole est connue pour posséder des propriétés antimicrobiennes. La recherche sur les dérivés de l'indole a révélé leur potentiel dans la lutte contre les infections bactériennes et fongiques. Le this compound peut être utilisé pour créer de nouveaux agents antimicrobiens .
Applications neuroprotectrices
Les indoles ont été associés à des effets neuroprotecteurs, offrant potentiellement des avantages thérapeutiques pour les maladies neurodégénératives. Le noyau indole est une caractéristique commune dans les composés qui interagissent avec les récepteurs et les voies neuronaux, suggérant que le this compound pourrait être précieux dans ce domaine de recherche .
Régulation de la croissance des plantes
Les dérivés de l'indole jouent un rôle dans la biologie des plantes en tant que régulateurs de croissance. L'acide indole-3-acétique, par exemple, est une hormone végétale dérivée de la dégradation du tryptophane. Le this compound pourrait être étudié pour ses effets sur la croissance et le développement des plantes .
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The marine-derived indole alkaloids are promising molecules with various biological activities, including anti-inflammatory, anti-parasitic, cytotoxic, antiviral, serotonin modulating, and antagonistic functions . Therefore, Ethyl 3-hydroxy-1H-indole-2-carboxylate and its derivatives may have potential applications in the development of new pharmaceutical compounds.
Mécanisme D'action
Target of Action
Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
ethyl 3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRJOVZKKCTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162499 | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14370-74-2 | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




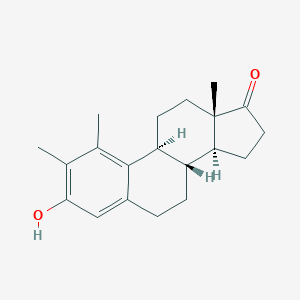
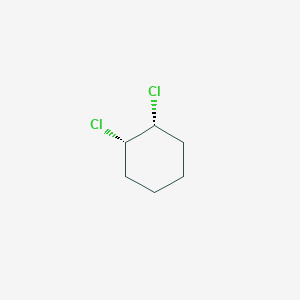
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

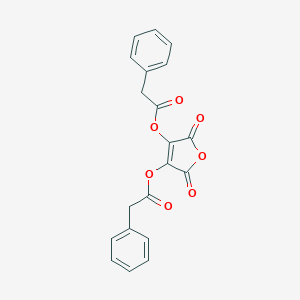

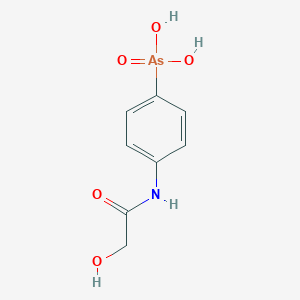
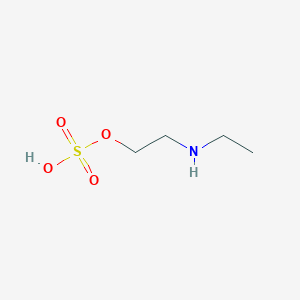
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
